N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

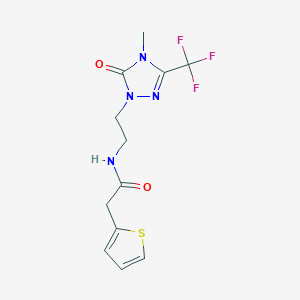

N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The ethyl side chain at position 1 is further functionalized with an acetamide group bearing a thiophen-2-yl moiety.

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O2S/c1-18-10(12(13,14)15)17-19(11(18)21)5-4-16-9(20)7-8-3-2-6-22-8/h2-3,6H,4-5,7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPALOPGURAVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazolone Core Formation

The 4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazolone scaffold is synthesized via cyclization of trifluoromethyl-substituted thiosemicarbazides.

- Starting Material : 4-Methyl-3-(trifluoromethyl)thiosemicarbazide (prepared from hydrazine and trifluoromethyl isocyanate).

- Cyclization : Reflux in 5% NaOH (30 mL) for 4 hours to form 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-1-thione.

- Oxidation : Treat with NaIO₄ in water/DCM to yield the triazolone core.

Key Conditions :

Acetamide-Thiophene Coupling

The thiophene-acetamide moiety is coupled via amide bond formation.

- Activation : 2-(Thiophen-2-yl)acetic acid is activated with EDCl/HOBt in DMF.

- Coupling : React with 1-(2-aminoethyl)-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazolium chloride at 25°C for 12 hours.

- Isolation : Extract with DCM, wash with brine, and purify via silica gel chromatography.

Key Data :

Optimization Strategies

Microwave-Assisted Cyclization ()

Industrial Scale-Up ()

- Reactors : Continuous flow systems with automated temperature/pH control.

- Catalyst : Fe(AcAc)₃-acetic acid complex enhances trifluoromethylation efficiency (yield: 89%).

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Triazolone thione | 1690 (C=O), 1500 (triazole) | 3.84 (CH₂), 7.76 (NH₂) | 158.2 (C=O), 121.8 (CF₃) |

| Ethyl-linked triazolium salt | 3300 (NH), 690 (C-S) | 3.12 (CH₂NH), 4.25 (CH₂S) | 45.8 (CH₂), 160.1 (C=O) |

| Final product | 1685 (C=O), 1510 (triazole) | 6.86–7.54 (Ar-H), 8.2 (NH) | 170.5 (C=O), 122.5 (CF₃) |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Triazolone cyclization | Ethanol | Reflux | 4 h | 67 |

| Ethyl linker alkylation | Ethanol | 80°C | 2 h | 74 |

| Acetamide coupling | DMF | 25°C | 12 h | 95 |

| Microwave cyclization | Solvent-free | 180 W | 20 min | 81 |

Challenges and Solutions

Trifluoromethyl Group Stability

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several reactions, including:

Oxidation: : Introduction of oxygen-containing groups.

Reduction: : Conversion of functional groups to a reduced state.

Substitution: : Exchange of one functional group for another.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents, acids, and bases.

Major Products:

Oxidation might yield N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetate.

Reduction can lead to simpler derivatives with hydrogen replacing functional groups.

Substitution products vary widely depending on the reagents used.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it interacts effectively with various biological targets:

- Antimicrobial Activity : The presence of both triazole and thiophene rings enhances its efficacy against a range of pathogens.

- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) cells.

Table 2: Biological Activity Overview

| Activity Type | Target Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Bacillus subtilis | Inhibition of growth |

| Anticancer | HepG2, A549 | Significant cytotoxicity |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Anticancer Studies : A study published in Drug Design, Development and Therapy highlighted the synthesis of similar thiophene-linked triazoles and their anticancer activities against various cell lines, establishing a framework for evaluating N-(2-(4-methyl-5-oxo...) .

- Molecular Docking Studies : Research employing molecular docking techniques has indicated that this compound binds effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .

- Antioxidant Activity : Other derivatives of thiophene compounds have shown significant antioxidant properties, suggesting potential for further exploration in this area .

Mechanism of Action

The compound’s effects are mediated through its interactions with biological targets. The trifluoromethyl group enhances binding affinity and stability, while the thiophene ring often targets specific enzymes or receptors. The acetamide moiety can engage in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with other 1,2,4-triazol-5-one derivatives and acetamide-containing heterocycles. Below is a comparative analysis of key structural elements:

Key Observations :

Comparison :

- The target compound’s trifluoromethyl group may require specialized fluorinated precursors, increasing synthesis complexity compared to non-fluorinated analogs .

Inference :

Substituent Effects on Properties

Research Tools and Methodologies

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound that incorporates a 1,2,4-triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Pharmacological Profile

The biological activity of compounds containing the 1,2,4-triazole scaffold is well-documented. These compounds have shown potential in various therapeutic areas:

Antimicrobial Activity

- Antibacterial Properties : Research indicates that 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study showed that derivatives of 1,2,4-triazole had minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Activity : The antifungal properties of triazoles are also notable. Compounds derived from this scaffold have been reported to be effective against various fungal pathogens including Candida species and Aspergillus .

Anticancer Activity

Compounds with the triazole structure have demonstrated anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, mercapto-substituted triazoles have been highlighted for their chemopreventive effects .

Anti-inflammatory and Analgesic Effects

Research suggests that certain triazole derivatives possess anti-inflammatory and analgesic properties. These effects may be attributed to their ability to inhibit cyclooxygenase enzymes or modulate inflammatory pathways .

Structure-Activity Relationships (SAR)

The effectiveness of triazole derivatives often depends on their structural modifications. Key findings include:

- The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.

- Substituents at specific positions on the triazole ring can significantly impact the biological efficacy of these compounds .

Case Studies

Several case studies have explored the biological activities of similar triazole derivatives:

- Synthesis and Evaluation : A study synthesized novel triazolones under microwave irradiation and evaluated their antifungal activities against pathogens like Pythium ultimum and Corynespora cassiicola. Some compounds exhibited promising results with good antifungal activity .

- Hybrid Compounds : Research into hybrid compounds combining triazoles with other pharmacophores has shown enhanced bioactivity against a range of pathogens. For example, quinolone-triazole hybrids displayed potent antibacterial effects against various bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing this triazol-1-yl-acetamide derivative, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, a thiophen-2-ylmethyl group can be introduced through nucleophilic substitution or condensation reactions. A key step involves refluxing intermediates (e.g., 3-thiophen-2-ylmethyl-4-arylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one) with bromoacetophenone derivatives in anhydrous ethanol under controlled pH and temperature (60–80°C, 5–8 hours) . Microwave-assisted solvent-free cyclization using catalysts like fly-ash:PTS can improve yields (up to 81%) and reduce reaction times . Optimization strategies include monitoring by TLC, adjusting stoichiometry of sodium hydride or NaBH₄, and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Standard characterization includes:

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include thiophene protons (δ 6.8–7.4 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and acetamide NH (δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 415.3) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 52.1%, H: 4.3%, N: 20.2%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXTL is critical for determining bond angles, dihedral angles, and trifluoromethyl group orientation. For example, the triazole ring’s planarity and thiophene substituent’s spatial arrangement influence electronic interactions. Refinement protocols (e.g., anisotropic displacement parameters) and software like ORTEP-3 help visualize thermal ellipsoids and hydrogen-bonding networks, which are vital for structure-activity relationship (SAR) studies .

Q. What experimental approaches address contradictions in bioactivity data across different synthetic batches?

Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) may arise from impurities or polymorphic forms. Solutions include:

- HPLC purity analysis : Ensure >95% purity using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Detect polymorphs or solvates affecting solubility .

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

DoE methodologies (e.g., factorial designs) systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design might reveal that microwave power (150–200 W) and reaction time (10–30 mins) are critical for maximizing yield while minimizing by-products like uncyclized intermediates. Response surface models can predict optimal conditions (e.g., 180 W, 20 mins, 85% ethanol) .

Methodological Considerations

Q. What protocols ensure reproducibility in sodium borohydride-mediated reductions of intermediates?

- Use freshly prepared NaBH₄ in absolute ethanol under argon to prevent moisture-induced decomposition.

- Monitor reduction by ¹H NMR (disappearance of ketone protons at δ 2.5–3.0 ppm).

- Quench excess borohydride with acetone before acidification to pH 3–4 for product isolation .

Q. How are computational methods integrated to predict SAR for this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the trifluoromethyl group .

- Molecular docking : Simulate binding to target enzymes (e.g., COX-2 or kinases) using AutoDock Vina, validating poses with SCXRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.